1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895581-20-1 | |
| Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural and Stereochemical Investigations of 1 4 Hydroxycyclohexyl Pyrrolidin 2 One
Elucidation of Molecular Conformations in Different States
Conformational Analysis of the Pyrrolidinone Ring System
The five-membered pyrrolidinone ring is not planar and exhibits a phenomenon known as puckering to relieve torsional strain. This puckering results in two primary, low-energy conformations: the "endo" (down) and "exo" (up) envelope forms, where one of the carbon atoms (typically C4, also denoted as Cγ) is out of the plane of the other four atoms. acs.orgnih.gov The ratio between these two conformers can be significantly influenced by the nature and stereochemistry of substituents on the ring. nih.govacs.org
In the case of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (B1397797), the large cyclohexyl group attached to the nitrogen atom sterically influences the puckering equilibrium. While specific experimental data for this exact compound is not detailed in the provided search results, principles derived from studies on similar N-substituted and C4-substituted prolines suggest that the bulky substituent will favor a conformation that minimizes steric interactions with the rest of the ring. acs.org Computational modeling, in conjunction with spectroscopic techniques like NMR, can be employed to determine the predominant pucker and the energy barrier between the conformers. acs.org
Table 1: Characteristics of Pyrrolidinone Ring Puckering
| Conformer | Description | Key Torsion Angle | Influencing Factors |
|---|---|---|---|
| Cγ-endo (Down) | Cγ atom is puckered towards the same side as the carbonyl group. | Associated with a gauche+ pseudorotation angle. acs.org | Favored in unsubstituted proline; influenced by electronegative cis-substituents at C4. acs.orgacs.org |
| Cγ-exo (Up) | Cγ atom is puckered towards the opposite side of the carbonyl group. | Associated with a gauche- pseudorotation angle. acs.org | Favored by electronegative trans-substituents at C4. nih.govacs.org |
Conformational Isomerism and Dynamics of the Cyclohexyl Moiety
The six-membered cyclohexane (B81311) ring is well-known for adopting a stable, strain-free chair conformation. msu.edu In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org Due to steric hindrance, known as 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. msu.edulibretexts.org
For a 1,4-disubstituted cyclohexane like the one in this compound, the relative orientation of the two substituents gives rise to cis and trans diastereomers, each with distinct conformational preferences. libretexts.org
trans-isomer : The two substituents are on opposite sides of the ring. This allows for a conformation where both the hydroxyl group and the pyrrolidinone group are in equatorial positions (diequatorial). This is the most stable conformation as it minimizes steric strain. A ring-flip would produce a much less stable diaxial conformer. libretexts.org
cis-isomer : The two substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial. libretexts.org A ring-flip interconverts the axial and equatorial positions of the two groups. The equilibrium will favor the conformer where the larger substituent (the pyrrolidinone group) occupies the equatorial position. libretexts.org
The energy difference between axial and equatorial conformers is significant, meaning the diequatorial trans-isomer is considerably more stable than the cis-isomer. libretexts.org
Table 2: Conformational Stability of 1,4-Disubstituted Cyclohexane Isomers
| Isomer | Possible Conformations | Relative Stability | Reason |
|---|---|---|---|
| trans | Diequatorial or Diaxial | Diequatorial is highly favored. | Avoids unfavorable 1,3-diaxial steric interactions. libretexts.org |
| cis | Axial/Equatorial | Equilibrium between two conformers; the one with the larger group equatorial is favored. | One substituent must always be in the less stable axial position. libretexts.org |
Analysis of Solid-State Packing and Crystal Structures (e.g., via X-ray Crystallography)
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would provide a wealth of information, including:
Unambiguous Conformation : It would confirm the preferred conformation of both the pyrrolidinone (endo/exo pucker) and cyclohexyl (chair, diequatorial/axial) rings in the crystal lattice. nih.gov
Precise Structural Parameters : It yields exact measurements of bond lengths, bond angles, and torsion angles.
Absolute Stereochemistry : For an enantiomerically pure crystal, anomalous dispersion methods can be used to determine the absolute configuration (R/S) of the stereocenters. nih.govthieme-connect.de
While the process requires obtaining a high-quality single crystal, the resulting structural data is considered the gold standard for molecular structure elucidation. nih.govnih.gov
Detailed Stereochemical Analysis of the 4-Hydroxycyclohexyl Substituent
The presence of two stereogenic centers on the cyclohexane ring (C1, attached to the pyrrolidinone, and C4, attached to the hydroxyl group) results in the existence of multiple stereoisomers.
Determination of Relative and Absolute Stereochemistry
The stereochemistry of this compound can be described at two levels:
Relative Stereochemistry : This defines the spatial relationship between the two substituents on the cyclohexane ring, leading to cis and trans diastereomers. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. This can typically be determined using NMR spectroscopy by analyzing the coupling constants of the protons attached to C1 and C4.
Table 3: Stereoisomers of this compound
| Isomer Type | Description | Number of Isomers | Key Structural Feature |
|---|---|---|---|
| Diastereomers | Stereoisomers that are not mirror images. | 2 (cis and trans) | Relative orientation of the -OH and pyrrolidinone groups on the cyclohexane ring. |
| Enantiomers | Non-superimposable mirror images. | 0 (Both cis and trans isomers are achiral meso compounds) | N/A for the parent compound. Would be relevant for chiral derivatives. |
Methodologies for Diastereomer and Enantiomer Separation and Purity Assessment (e.g., Chiral Chromatography)
The separation of stereoisomers is crucial for studying their individual properties. While the cis and trans diastereomers of this compound have different physical properties and can be separated by standard chromatographic techniques like column chromatography or HPLC on a normal phase (e.g., silica (B1680970) gel), the separation of enantiomers (if present in a derivative) requires a chiral environment. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for enantioseparation. researchgate.netnih.gov The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation. mdpi.com
Common types of CSPs include:
Polysaccharide-based phases : These are the most widely used CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. They offer broad applicability for separating a wide range of chiral compounds. researchgate.net
Cyclodextrin-based phases : These use cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior, allowing for separation based on inclusion complexation. nih.gov
Macrocyclic antibiotic phases : CSPs based on molecules like vancomycin (B549263) or teicoplanin are also effective for separating many classes of chiral molecules. doi.org
The choice of CSP, mobile phase, and mode of chromatography (normal phase, reversed phase, or polar organic) are all critical factors that must be optimized to achieve successful separation and accurate purity assessment of the stereoisomers. researchgate.netdoi.org
Table 4: Common Methodologies for Stereoisomer Separation
| Technique | Principle | Application | Common Stationary Phases |
|---|---|---|---|
| HPLC (Normal Phase) | Separation based on polarity differences. | Separation of diastereomers (cis/trans). nih.gov | Silica Gel, Alumina |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers. nih.gov | Polysaccharide derivatives, Cyclodextrins, Macrocyclic antibiotics. researchgate.netdoi.org |
| Chiral SFC (Supercritical Fluid Chromatography) | Uses supercritical CO₂ as the mobile phase with a chiral column. | Fast and efficient separation of enantiomers. doi.org | Similar to Chiral HPLC. |
Chiroptical Studies (e.g., Circular Dichroism Spectroscopy) for Optical Activity
No studies utilizing Circular Dichroism (CD) spectroscopy to investigate the optical activity or determine the absolute configuration of enantiomers of this compound were found.
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions, Including Hydrogen Bonding Networks
Specific research delineating the intramolecular and intermolecular hydrogen bonding networks or other non-covalent interactions of this compound through methods such as X-ray crystallography or advanced NMR techniques could not be identified.
Vibrational Spectroscopy for Conformational Probing and Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)
While general principles of FT-IR and Raman spectroscopy would apply to this molecule, specific experimental spectra, detailed vibrational assignments, and conformational analyses for this compound are not published in the available literature.
In Depth Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxycyclohexyl Pyrrolidin 2 One
The chemical reactivity of 1-(4-hydroxycyclohexyl)pyrrolidin-2-one (B1397797) is characterized by the distinct functionalities present in its structure: the cyclic amide (lactam) of the pyrrolidinone ring and the secondary hydroxyl group on the cyclohexyl moiety. These two centers of reactivity allow for a range of chemical transformations, which can be investigated independently.
Reactivity of the Pyrrolidinone Amide Functionality
The pyrrolidinone ring contains a five-membered lactam, which is a cyclic amide. The reactivity of this functional group is analogous to that of acyclic N,N-disubstituted amides, although ring strain can influence reaction rates. The primary modes of reaction involve transformations at the carbonyl carbon.
Lactams, like their acyclic amide counterparts, are susceptible to hydrolysis, which results in the cleavage of the endocyclic amide bond and opening of the ring. This reaction typically requires forcing conditions, such as the presence of strong acids or bases and elevated temperatures, due to the resonance stabilization of the amide bond. researchgate.net The five-membered γ-lactam ring of the pyrrolidinone moiety is relatively stable compared to more strained systems like β-lactams. acs.org
Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. cdnsciencepub.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the nitrogen atom as part of an amino group lead to the ring-opened product. researchgate.net
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the carbon-nitrogen bond. An acid-base reaction between the resulting carboxylic acid and the amine yields a carboxylate and a neutral amine, which is protonated upon acidic workup.
For this compound, hydrolysis leads to the formation of 4-((4-hydroxycyclohexyl)amino)butanoic acid.
Table 1: Representative Conditions for Lactam Hydrolysis
| Catalyst/Reagent | Conditions | Product | Mechanism Type |
|---|---|---|---|
| Aqueous H₂SO₄ | Heat | 4-((4-hydroxycyclohexyl)amino)butanoic acid | Acid-Catalyzed (AAC2) |
| Aqueous NaOH | Heat, followed by H₃O⁺ workup | 4-((4-hydroxycyclohexyl)amino)butanoic acid | Base-Mediated |
In the structure of this compound, the nitrogen atom is part of an N-substituted lactam, meaning it is a tertiary amide. It lacks a proton on the nitrogen atom, which is necessary for traditional N-alkylation or N-acylation reactions that proceed via deprotonation of an N-H bond. mdpi.com Therefore, direct derivatization at the nitrogen center is not a feasible reaction pathway for this compound.
The synthesis of such N-substituted lactams, however, typically involves the N-alkylation of the parent lactam, pyrrolidin-2-one. google.com This is usually achieved by first deprotonating the pyrrolidinone with a strong base to form an amide anion, which then acts as a nucleophile towards an appropriate alkylating agent, such as a 4-substituted cyclohexyl halide or tosylate.
The carbonyl group of the lactam is electrophilic and can react with strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net
The fate of this intermediate depends on the reaction conditions and the stability of the intermediate itself. Upon aqueous workup, the intermediate may be protonated to form a stable cyclic hemiaminal. Alternatively, this hemiaminal can exist in equilibrium with the ring-opened amino ketone. This transformation provides a synthetic route to functionalized γ-amino ketones. For example, reaction with methylmagnesium bromide would yield, after hydrolysis, 5-((4-hydroxycyclohexyl)amino)pentan-2-one.
Table 2: Potential Reactions with Organometallic Reagents
| Organometallic Reagent | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide of a cyclic hemiaminal | 5-((4-hydroxycyclohexyl)amino)pentan-2-one |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide of a cyclic hemiaminal | 1-phenyl-5-((4-hydroxycyclohexyl)amino)pentan-1-one |
Transformations Involving the Cyclohexyl Hydroxyl Group
The secondary hydroxyl group on the cyclohexyl ring is a versatile functional group that can undergo a variety of standard alcohol reactions, including oxidation, esterification, and etherification. These transformations generally leave the pyrrolidinone ring intact, provided that appropriate reagents are chosen.
The secondary alcohol functionality can be oxidized to a ketone, a fundamental transformation in organic synthesis. libretexts.orglibretexts.org This reaction converts this compound into its corresponding ketone derivative, 1-(4-oxocyclohexyl)pyrrolidin-2-one. A wide array of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern methods. youtube.com
Common chromium-based reagents include Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). libretexts.org Milder conditions, which are often preferred to avoid potential side reactions, include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the use of Dess-Martin periodinane. These methods are known for their high efficiency and compatibility with various functional groups, including amides. pitt.edu
Table 3: Common Reagents for the Oxidation of the Secondary Alcohol
| Reagent(s) | Typical Solvent(s) | Common Name |
|---|---|---|
| CrO₃, H₂SO₄, Acetone | Acetone | Jones Oxidation |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | PCC Oxidation |
| Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | Swern Oxidation |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Dess-Martin Oxidation |
The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.org A more common laboratory method involves the acylation of the alcohol with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. pacific.edu
Etherification can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then treated with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the ether. organic-chemistry.org
Table 4: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Base (if applicable) | Product Type |
|---|---|---|---|
| Esterification | Acetic Anhydride | Pyridine | Acetate Ester |
| Esterification | Benzoyl Chloride | Triethylamine | Benzoate Ester |
| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | N/A | Methyl Ether |
| Etherification | Sodium Hydride (NaH), then Benzyl Bromide (BnBr) | N/A | Benzyl Ether |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of this compound, being a poor leaving group, typically requires activation for nucleophilic substitution to occur at the C4 carbon of the cyclohexane (B81311) ring. This is commonly achieved by protonation of the hydroxyl group under acidic conditions, followed by its departure as a water molecule, or by conversion into a better leaving group, such as a tosylate or a halide.
The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
S(_N)1 Mechanism: In the presence of a strong acid and a weak nucleophile (e.g., in solvolysis), the reaction is likely to proceed through a carbocation intermediate. The departure of the leaving group (H(_2)O after protonation) from the cyclohexane ring forms a secondary carbocation at the C4 position. This carbocation can then be attacked by a nucleophile from either face of the ring, potentially leading to a mixture of stereoisomers.
S(_N)2 Mechanism: With a strong nucleophile and a good leaving group (e.g., a tosylate), the reaction would favor an S(_N)2 pathway. utexas.edu This mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the stereocenter. utexas.edu The stereochemical outcome is therefore highly predictable.
The table below illustrates hypothetical examples of nucleophilic substitution reactions of an activated form of this compound (1-(4-tosyloxycyclohexyl)pyrrolidin-2-one).
| Nucleophile (Nu⁻) | Solvent | Probable Mechanism | Product |
| Br⁻ | Acetone | S(_N)2 | 1-(4-bromocyclohexyl)pyrrolidin-2-one (with inversion of configuration) |
| CH₃OH | Methanol (solvolysis) | S(_N)1 | 1-(4-methoxycyclohexyl)pyrrolidin-2-one (racemic mixture at C4) |
| CN⁻ | DMSO | S(_N)2 | 1-(4-cyanocyclohexyl)pyrrolidin-2-one (with inversion of configuration) |
| N₃⁻ | DMF | S(_N)2 | 1-(4-azidocyclohexyl)pyrrolidin-2-one (with inversion of configuration) |
This table presents illustrative examples and the actual outcomes may vary based on specific experimental conditions.
Elimination Reactions Leading to Cyclohexene (B86901) Derivatives
Acid-catalyzed dehydration of the hydroxyl group is a prominent elimination reaction for this compound, leading to the formation of 1-(cyclohex-3-en-1-yl)pyrrolidin-2-one. scribd.comathabascau.cayoutube.com This reaction typically proceeds through an E1 or E2 mechanism.
E1 Mechanism: Under strongly acidic conditions, the hydroxyl group is protonated and leaves as water, forming a secondary carbocation. athabascau.ca A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
E2 Mechanism: If the hydroxyl group is first converted to a good leaving group (like a tosylate), a strong, sterically hindered base can promote an E2 elimination. umkc.edu This mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. libretexts.org In the chair conformation of the cyclohexane ring, this translates to a requirement for both the leaving group and the abstracted proton to be in axial positions. umkc.edulibretexts.org
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product, although the Saytzeff product is the only possibility in this symmetrically substituted cyclohexane ring.
Reactivity at the Pyrrolidinone Ring Carbons (e.g., α-Carbons, Carbonyl Reactivity)
The pyrrolidinone ring possesses two primary sites of reactivity: the carbonyl group and the α-carbons.
The carbonyl group is susceptible to nucleophilic attack, although the amide resonance makes it less electrophilic than a ketone carbonyl. Reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride to yield 1-(4-hydroxycyclohexyl)pyrrolidine.
The α-carbons to the carbonyl group (C3 and C5) can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions. However, the acidity of the α-protons in lactams is generally lower than in corresponding esters or ketones.
The nitrogen atom of the pyrrolidinone ring can also influence reactivity. N-acylation can occur under specific conditions, further modifying the electronic properties of the ring. rsc.org
Rearrangement Reactions and Fragmentation Pathways
While less common for this specific structure under normal conditions, rearrangement reactions of the lactam ring are known in related systems. walshmedicalmedia.comresearchgate.net For instance, under certain conditions, ring-expansion or contraction reactions could potentially be induced. The Beckmann rearrangement is a classic example of a rearrangement that converts an oxime into an amide or lactam, highlighting a synthetic route to such structures. nih.gov
In the context of mass spectrometry, this compound is expected to undergo characteristic fragmentation. whitman.eduwhitman.edulibretexts.org Key fragmentation pathways for the cyclohexanol (B46403) moiety include:
Loss of water (M-18): Dehydration is a common fragmentation pathway for alcohols. whitman.eduwhitman.edulibretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. libretexts.org
Ring cleavage: Complex fragmentation of the cyclohexane ring can lead to characteristic ions, such as a peak at m/z 57. whitman.eduwhitman.edu
The pyrrolidinone ring can also fragment, for example, through cleavage of the amide bond or loss of CO.
Kinetic and Mechanistic Studies of Key Reactions
Detailed kinetic and mechanistic studies, while not extensively reported for this specific molecule, can be inferred from general principles of organic chemistry. solubilityofthings.com
Determination of Reaction Orders and Rate Constants
The rates of the aforementioned reactions can be experimentally determined to establish the reaction order with respect to each reactant. crunchchemistry.co.ukchemistrytalk.orgjove.comlibretexts.org For example, in a nucleophilic substitution reaction, the rate law would be determined by systematically varying the concentrations of this compound (or its activated derivative) and the nucleophile, and measuring the initial reaction rates.
A rate law of the form Rate = k[Substrate][Nucleophile] would indicate an S(_N)2 mechanism.
A rate law of Rate = k[Substrate] would be consistent with an S(_N)1 mechanism, where the rate-determining step is the unimolecular formation of the carbocation.
The table below shows hypothetical data for determining the reaction order of a substitution reaction.
| Experiment | [Substrate] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This hypothetical data suggests the reaction is first order in both the substrate and the nucleophile, consistent with an S(_N)2 mechanism.
Investigation of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org It involves replacing an atom at a key position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. wikipedia.org
For S(_N)1 vs. S(_N)2 reactions: A secondary kinetic isotope effect can be observed by deuterating the carbon bearing the leaving group. S(_N)1 reactions typically show a small normal KIE (k(_H)/k(_D) > 1), while S(_N)2 reactions show a KIE close to unity or slightly inverse (k(_H)/k(_D) < 1). wikipedia.orgacs.org
For E2 reactions: A primary kinetic isotope effect is expected if the C-H bond to the abstracted proton is broken in the rate-determining step. acs.orglibretexts.org Replacing this proton with deuterium (B1214612) will significantly slow down the reaction, resulting in a large normal KIE (typically k(_H)/k(_D) = 2-8). acs.org This can be used to confirm the involvement of C-H bond cleavage in the rate-determining step of an E2 elimination.
Advanced Computational and Theoretical Chemistry Studies of 1 4 Hydroxycyclohexyl Pyrrolidin 2 One
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. For a molecule such as 1-(4-hydroxycyclohexyl)pyrrolidin-2-one (B1397797), these calculations would provide a deep understanding of its electronic behavior. DFT methods, particularly with functionals like B3LYP, are often chosen for their balance of accuracy and computational cost in studying organic molecules. researchgate.netchemrxiv.org
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and stability.
Electron density analysis would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is directly related to the charge distribution, which can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com These analyses would identify the partial charges on each atom, indicating which sites are more likely to be involved in electrostatic interactions. For this compound, one would expect a significant negative charge on the oxygen atoms of the carbonyl and hydroxyl groups and a positive charge on the adjacent carbon and hydrogen atoms.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule. The MEP surface visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the lactam carbonyl group and the cyclohexyl hydroxyl group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for interaction with nucleophiles.
Computational methods can predict the acidity (pKa) and basicity (pKb) of a molecule. The acidity of the hydroxyl group on the cyclohexane (B81311) ring and the basicity of the carbonyl oxygen and the nitrogen atom in the pyrrolidinone ring can be estimated. These calculations often involve computing the energies of the protonated and deprotonated species and applying thermodynamic cycles. The predicted pKa and pKb values are important for understanding the molecule's behavior in different chemical environments.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexyl ring and its connection to the pyrrolidinone ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
A systematic conformational search is necessary to identify the most stable three-dimensional structure of the molecule, known as the global minimum conformation. This process involves exploring the potential energy surface by rotating the single bonds. For each identified stable conformer, its relative energy can be calculated. The results of such a search would reveal the preferred spatial arrangement of the cyclohexyl and pyrrolidinone rings. The orientation of the hydroxyl group (axial vs. equatorial) on the cyclohexane ring will significantly impact the conformational energies.
Hypothetical Relative Energies of Conformers for this compound
| Conformer | Hydroxyl Group Orientation | Cyclohexane Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Chair | 0.00 (Global Minimum) |
| 2 | Axial | Chair | > 0.5 |
| 3 | Equatorial | Twist-Boat | Higher |
| 4 | Axial | Twist-Boat | Higher |
This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this molecule is not available.
The cyclohexane ring is known to undergo a "ring-flipping" process between two chair conformations. Computational studies can determine the energy barrier for this process. This is achieved by identifying the transition state structure for the ring flip (often a half-chair or twist-boat conformation) and calculating its energy relative to the ground-state chair conformation. The height of this energy barrier provides information about the flexibility of the cyclohexyl ring at different temperatures. These dynamic processes are important for understanding how the molecule might interact with other molecules, such as receptors or enzymes.
Torsional Angle and Bond Length Analysis
A comprehensive analysis of the torsional angles and bond lengths of this compound would provide fundamental insights into its three-dimensional structure and conformational preferences. Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can calculate the equilibrium geometry of the molecule.
Bond Length Analysis would involve the precise calculation of the distances between bonded atoms. This data is essential for validating the computational model against experimental data (if available from techniques like X-ray crystallography) and for understanding the electronic structure of the molecule. For instance, the length of the carbon-nitrogen bonds in the pyrrolidinone ring and the carbon-oxygen bond of the hydroxyl group can reveal information about bond order and hybridization.
Reaction Mechanism Elucidation via Transition State Search
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
Determination of Energy Barriers and Reaction Pathways
By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. For this compound, this could be applied to understand its formation from precursors or its conversion into other molecules.
Modeling of Solvent Effects on Reaction Energetics
Reactions are often carried out in a solvent, which can significantly influence their energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. These models can predict how the polarity and other properties of the solvent affect the stability of reactants, products, and transition states, thereby influencing the reaction pathway and energy barriers.
Prediction of Spectroscopic Properties (in silico NMR, IR, UV-Vis, CD Spectra)
Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or isolated. These in silico spectra are invaluable for identifying and characterizing the compound.
In silico NMR: Calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, providing detailed information about the chemical environment of each atom in this compound.
In silico IR: The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. This helps in identifying the functional groups present, such as the carbonyl group of the pyrrolidinone ring and the hydroxyl group.
In silico UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. This can provide insights into the molecule's electronic structure and chromophores.
In silico CD Spectra: For chiral molecules, computational methods can predict the circular dichroism (CD) spectrum, which is crucial for determining the absolute configuration of enantiomers.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.
For this compound, MD simulations could be used to:
Study its conformational flexibility in different solvents: This would show how the molecule changes its shape over time and which conformations are most stable in various environments.
Investigate its interactions with other molecules: This is particularly relevant for understanding how it might bind to a biological target, such as a protein, or how it partitions between different phases (e.g., water and an organic solvent).
Analyze its behavior at interfaces: For example, simulations could model how the molecule orients itself at a water-lipid interface, which is important for understanding its potential to cross cell membranes.
Analytical and Spectroscopic Characterization Methodologies for 1 4 Hydroxycyclohexyl Pyrrolidin 2 One
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (B1397797), providing an exact mass measurement that facilitates the unambiguous determination of its molecular formula. mdpi.com The compound's molecular formula is established as C₁₀H₁₇NO₂. HRMS instruments, such as Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com
The monoisotopic mass of this compound is 183.12593 Da. uni.lu In HRMS analysis, the compound is typically ionized to form molecular ions or adducts. The experimentally measured exact mass of these ions is then compared to the theoretical mass calculated from the elemental formula.
Table 1: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 184.13321 |
| [M+Na]⁺ | 206.11515 |
| [M-H]⁻ | 182.11865 |
| [M+NH₄]⁺ | 201.15975 |
| [M+K]⁺ | 222.08909 |
Data sourced from PubChem. uni.lu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the compound's structure. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. rsc.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of connectivity, and determination of relative stereochemistry. mdpi.com
1D NMR (¹H, ¹³C, etc.) for Structural Confirmation
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:
A broad singlet for the hydroxyl (-OH) proton.
Multiplets corresponding to the methine protons on the cyclohexane ring (CH-N and CH-OH).
A series of multiplets for the methylene (B1212753) (-CH₂-) protons of both the cyclohexane and pyrrolidinone rings. rdd.edu.iq
Distinct triplets for the methylene protons adjacent to the nitrogen and the carbonyl group in the pyrrolidinone ring. mdpi.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include:
A signal in the downfield region (typically >170 ppm) for the carbonyl carbon (C=O) of the lactam.
Signals for the two methine carbons of the cyclohexane ring.
Multiple signals in the aliphatic region for the various methylene carbons of both rings.
Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidinone C=O | - | ~175 |
| Pyrrolidinone CH₂-C=O | ~2.3 - 2.5 (t) | ~30 - 35 |
| Pyrrolidinone CH₂-CH₂-N | ~1.9 - 2.1 (m) | ~17 - 20 |
| Pyrrolidinone CH₂-N | ~3.2 - 3.4 (t) | ~45 - 50 |
| Cyclohexyl CH-N | ~3.5 - 4.0 (m) | ~55 - 60 |
| Cyclohexyl CH₂ | ~1.2 - 2.0 (m) | ~30 - 40 |
| Cyclohexyl CH-OH | ~3.6 - 4.1 (m) | ~65 - 70 |
| Cyclohexyl -OH | Variable, broad | - |
(Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. mdpi.comresearchgate.net t = triplet, m = multiplet)
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com It would be used to trace the connectivity within the pyrrolidinone ring and separately within the cyclohexane ring, confirming the sequence of methylene and methine groups. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. youtube.com It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. A key correlation would be between the cyclohexyl proton on the carbon attached to the nitrogen (H-C1') and the carbonyl carbon (C=O) of the pyrrolidinone ring, which unambiguously confirms the link between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary NMR method for determining stereochemistry. For this compound, NOESY could distinguish between the cis and trans isomers by identifying spatial correlations between the protons on the two substituted carbons of the cyclohexane ring.
Table 3: Expected Key 2D NMR Correlations
| Experiment | Type of Correlation | Example for this compound |
|---|---|---|
| COSY | ¹H - ¹H (through 2-3 bonds) | Correlation between adjacent -CH₂- groups in the pyrrolidinone ring. |
| HSQC | ¹H - ¹³C (through 1 bond) | Correlation between the CH-N proton and its directly attached carbon. |
| HMBC | ¹H - ¹³C (through 2-3 bonds) | Correlation between the CH-N proton and the pyrrolidinone carbonyl carbon. |
| NOESY | ¹H - ¹H (through space) | Correlation between axial protons on the cyclohexane ring to confirm chair conformation and relative stereochemistry. |
Solid-State NMR for Polymorph Characterization
Solid-State NMR (SSNMR) is a specialized technique used to analyze the compound in its solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the local environment of nuclei within the crystal lattice. If this compound can exist in different crystalline forms, known as polymorphs, SSNMR can distinguish them. Each polymorph would have a unique crystal packing and intermolecular interactions, leading to distinct ¹³C chemical shifts and different relaxation times. This makes SSNMR a powerful tool for identifying and characterizing polymorphism, which is critical in materials science and pharmaceutical development.
X-ray Crystallography for Single Crystal Structure Determination and Molecular Geometry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. nih.gov This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.
For this compound, a crystallographic study would unequivocally determine:
Molecular Conformation: It would reveal the precise conformation of both rings. The cyclohexane ring is expected to adopt a stable chair conformation. nih.gov
Stereochemistry: The relative configuration of the 1- and 4-substituents on the cyclohexane ring (cis or trans) would be unambiguously established.
Intermolecular Interactions: The crystal packing would show how molecules interact with each other in the solid state. This is particularly important for identifying and characterizing the hydrogen bonding network, for instance, between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in this compound. rsc.org
The key vibrational bands expected in the IR and Raman spectra are:
O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds in the cyclohexane and pyrrolidinone rings.
C=O Stretch: A very strong, sharp absorption band in the IR spectrum, typically around 1650-1690 cm⁻¹ for a five-membered lactam (amide).
The positions and shapes of the O-H and C=O stretching bands are highly sensitive to hydrogen bonding. rsc.org In the solid state or in concentrated solution, intermolecular hydrogen bonding between the -OH group (donor) and the C=O group (acceptor) would cause a shift of both bands to lower wavenumbers (a red-shift) and a significant broadening of the O-H band. rsc.org This provides direct evidence of the nature and extent of these crucial intermolecular interactions.
Table 4: Expected Characteristic Vibrational Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| O-H (alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (lactam) | Stretching | 1650 - 1690 | Very Strong |
| C-N | Stretching | 1100 - 1300 | Medium |
Chiroptical Techniques (Polarimetry, Circular Dichroism) for Enantiomeric Characterization
Chiroptical techniques are indispensable for the characterization of chiral molecules as they provide information about the three-dimensional arrangement of atoms.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the enantiomer. While specific optical rotation data for this compound is not widely published, the technique is fundamental for its chiral analysis. The specific rotation ([α]) is a key parameter for distinguishing between enantiomers, where one enantiomer will rotate light in a positive (dextrorotatory, (+)) direction and the other in a negative (levorotatory, (-)) direction with equal magnitude. researchgate.netnih.gov The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. nih.gov
Hypothetical Data Table for Polarimetry of this compound Enantiomers
| Enantiomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Wavelength (nm) |
|---|---|---|---|---|
| (+)-1-(4-Hydroxycyclohexyl)pyrrolidin-2-one | +X | 1.0 | Methanol | 589 |
Note: 'X' represents a hypothetical value as specific experimental data is not publicly available.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. daveadamslab.com This technique provides detailed information about the stereochemical features of a molecule, including its absolute configuration and conformational properties. For lactams, the n → π* and π → π* electronic transitions of the amide chromophore are typically observed in the far-UV region and are sensitive to the chiral environment. acs.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint for a specific enantiomer. nih.govresearchgate.net While specific CD spectra for this compound are not readily found in the literature, the analysis of structurally similar chiral lactams and pyrrolidinone derivatives provides a basis for its characterization. acs.orgnih.gov
Expected CD Spectral Features for this compound
| Transition | Approximate Wavelength Range (nm) | Expected Information |
|---|---|---|
| n → π* | 210 - 230 | Information on the conformation of the pyrrolidin-2-one ring and the influence of the hydroxycyclohexyl substituent. |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC, SFC)
Chromatographic techniques are powerful tools for assessing the purity of chemical compounds and for separating isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, both normal-phase and reversed-phase HPLC can be employed for purity assessment. fishersci.commsu.edu The separation of its diastereomers (cis and trans isomers) can be achieved on achiral stationary phases due to their different physical and chemical properties. nih.govgoogle.comresearchgate.net Enantiomeric separation, however, requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. mdpi.comyoutube.com
Illustrative HPLC Method for Diastereomeric Separation
| Parameter | Condition |
|---|---|
| Column | C18 (for reversed-phase) or Silica (B1680970) (for normal-phase) |
| Mobile Phase | Acetonitrile/Water or Hexane/Ethanol (B145695) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. birchbiotech.com While the volatility of this compound may be limited due to the hydroxyl group and the lactam ring, derivatization (e.g., silylation of the hydroxyl group) can increase its volatility, making it amenable to GC analysis for purity assessment. libretexts.orgchromatographyonline.com Chiral GC columns, typically coated with cyclodextrin (B1172386) derivatives, can be used for the separation of enantiomers. gcms.cz
Potential GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., β-cyclodextrin phase) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both GC and HPLC. It is particularly well-suited for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comshimadzu.comnih.govnih.govresearchgate.net For this compound, SFC with a chiral stationary phase would be an excellent method for the separation of all four stereoisomers. hplc.eu
Example SFC Screening Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
Exploration of 1 4 Hydroxycyclohexyl Pyrrolidin 2 One in Academic Materials Science and Synthetic Strategy Development
Role as a Versatile Synthetic Building Block and Intermediate for Complex Molecule Synthesis
The pyrrolidinone ring is a well-established pharmacophore and a key structural motif in numerous biologically active compounds. acs.org The presence of both a hydroxyl group and a lactam in 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (B1397797) offers two distinct points for chemical modification, rendering it a highly versatile intermediate in multi-step syntheses. mdpi.comnih.gov
The secondary hydroxyl group on the cyclohexane (B81311) ring can be readily oxidized to a ketone or converted into a leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions to introduce a wide array of functional groups. The lactam ring, while generally stable, can be opened under specific hydrolytic conditions, providing access to linear amino acid derivatives. Furthermore, the nitrogen atom of the pyrrolidinone can be involved in various coupling reactions, expanding its synthetic utility.
The stereochemistry of the 4-hydroxycyclohexyl moiety, which can exist as cis and trans isomers, adds another layer of complexity and potential for the synthesis of stereochemically defined molecules. This is particularly relevant in the synthesis of pharmaceutical compounds where specific stereoisomers are often responsible for the desired biological activity. The rigid, non-planar structure of the pyrrolidinone ring can also influence the stereochemical outcome of reactions at adjacent positions. nih.govnih.govacs.org
The application of similar pyrrolidinone-containing intermediates in the synthesis of complex molecules is well-documented. For instance, various substituted pyrrolidines are key precursors in the synthesis of drugs ranging from antiviral to neurotropic agents. mdpi.com The strategic incorporation of the this compound unit can lead to novel analogues of existing drugs or entirely new chemical entities with unique pharmacological profiles.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Hydroxyl | Oxidation | 1-(4-Oxocyclohexyl)pyrrolidin-2-one |
| Hydroxyl | Esterification | Ester derivatives with various acyl groups |
| Hydroxyl | Etherification | Ether derivatives with various alkyl or aryl groups |
| Lactam | Hydrolysis | 4-((4-Hydroxycyclohexyl)amino)butanoic acid derivatives |
| Lactam Nitrogen | N-Arylation/N-Alkylation | Further substituted pyrrolidinone derivatives |
Integration into Polymer Architectures and Functional Materials
The incorporation of pyrrolidinone units into polymer backbones can significantly modify their properties, enhancing thermal stability, solubility, and biocompatibility. chalmers.se Polyvinylpyrrolidone (B124986) (PVP), a well-known polymer of a related monomer, exhibits excellent solubility in both water and various organic solvents, a property attributed to the polar lactam ring. chalmers.se
This compound can serve as a precursor to novel monomers for polymerization. The hydroxyl group can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer, 1-(4-(acryloyloxy)cyclohexyl)pyrrolidin-2-one or its methacryloyl analogue, can then undergo free radical polymerization to yield polymers with pendant hydroxycyclohexyl-pyrrolidinone moieties.
Alternatively, the pyrrolidinone ring itself can be part of a monomeric unit that is incorporated into a polymer backbone through condensation polymerization. For example, if the lactam is opened to the corresponding amino acid, it can be polymerized with other monomers to form polyamides or polyesters.
The introduction of the this compound unit into a polymer is expected to influence its macroscopic properties. The polar lactam group is likely to enhance the polymer's hydrophilicity and its ability to form hydrogen bonds, which can affect its solubility and mechanical properties. The bulky and rigid cyclohexyl group can increase the glass transition temperature (Tg) of the polymer, leading to materials with improved thermal stability. researchgate.net
The presence of the hydroxyl group on the cyclohexyl ring provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional molecules. For instance, these hydroxyl groups could be used for cross-linking, which would alter the mechanical strength and swelling behavior of the polymer.
Table 2: Predicted Properties of Polymers Incorporating this compound
| Property | Expected Influence of the Pyrrolidinone Unit | Rationale |
| Solubility | Increased in polar solvents | The polar lactam ring enhances hydrogen bonding with solvent molecules. |
| Thermal Stability | Increased Glass Transition Temperature (Tg) | The rigid cyclohexyl group restricts chain mobility. researchgate.net |
| Mechanical Properties | Potentially increased toughness and flexibility | The combination of the rigid cyclohexyl group and the polar lactam may lead to a favorable balance of properties. |
| Functionality | Amenable to post-polymerization modification | The free hydroxyl group allows for further chemical reactions. |
Exploration as a Chemical Scaffold for the Development of Novel Synthetic Methodologies
The unique structural features of this compound make it an interesting scaffold for the development of new synthetic methods. acs.org The pyrrolidinone core is a privileged structure in catalysis and can be modified to create new ligands or organocatalysts. researchgate.net
The reactivity of the C-H bonds adjacent to the carbonyl group and the nitrogen atom in the pyrrolidinone ring, as well as the reactivity of the hydroxyl group, can be exploited in the discovery and optimization of new chemical reactions. For example, the development of novel C-H activation methods could be explored using this molecule as a test substrate. The presence of multiple functional groups allows for the investigation of reaction selectivity and the development of orthogonal protection-deprotection strategies.
The stereocenters present on the 4-hydroxycyclohexyl ring offer the potential for this molecule to act as a chiral auxiliary or a chiral template in asymmetric synthesis. nih.gov By attaching this chiral scaffold to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, leading to the formation of a single enantiomer of the product. The rigidity of the pyrrolidinone-cyclohexyl system can enhance the facial bias during the approach of a reagent, leading to high levels of stereocontrol. nih.govchemistryviews.org
For example, the hydroxyl group could be used to tether a substrate, and the chiral environment created by the rest of the molecule could influence the stereoselectivity of reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. The development of new organocatalysts based on the this compound scaffold is another promising area of research, where the pyrrolidinone nitrogen could act as a Lewis base and the hydroxyl group as a hydrogen bond donor to activate substrates. researchgate.netresearchgate.net
Utilization in Supramolecular Chemistry Research
The structure of this compound is conducive to engaging in various non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions, including hydrogen bonding, dipole-dipole forces, and van der Waals forces, could enable its participation in host-guest chemistry and self-assembly phenomena.
Host-Guest Interactions:
The key to host-guest chemistry is molecular recognition, where a host molecule selectively binds to a guest molecule. This compound contains both hydrogen bond donor (the hydroxyl group) and acceptor sites (the carbonyl oxygen and the nitrogen of the pyrrolidinone ring). This allows it to potentially interact with a variety of guest molecules.
Hydrogen Bonding: The hydroxyl group on the cyclohexane ring is a primary site for hydrogen bonding, capable of acting as a donor. The carbonyl oxygen of the pyrrolidinone ring serves as a hydrogen bond acceptor. These features could allow the molecule to bind to complementary guest molecules, such as organic acids, amides, or other molecules with hydrogen bonding capabilities.
Hydrophobic Interactions: The cyclohexane ring provides a nonpolar surface that could engage in hydrophobic interactions with suitable guest molecules, potentially encapsulating them within a larger supramolecular assembly.
Self-Assembly Phenomena:
Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of this compound, with its polar hydroxyl and lactam groups and nonpolar cyclohexane ring, suggests a propensity for self-assembly in appropriate solvents.
Micelle or Vesicle Formation: In aqueous media, it is conceivable that these molecules could self-assemble to form micelles or vesicles, where the hydrophobic cyclohexane rings are shielded from the water, and the hydrophilic hydroxyl and pyrrolidinone groups are exposed to the solvent.
Organogel Formation: In nonpolar organic solvents, the strong hydrogen bonding capabilities of the hydroxyl and lactam groups could lead to the formation of extended one-dimensional networks, potentially resulting in the formation of an organogel.
| Structural Feature | Type of Interaction | Potential Supramolecular Application |
|---|---|---|
| -OH group | Hydrogen Bond Donor | Binding to H-bond acceptors, self-assembly |
| C=O group | Hydrogen Bond Acceptor, Dipole-Dipole | Binding to H-bond donors, molecular recognition |
| Cyclohexane ring | van der Waals, Hydrophobic | Guest encapsulation, formation of hydrophobic cores |
| Pyrrolidinone Nitrogen | Hydrogen Bond Acceptor (weak) | Coordination with Lewis acids, weak H-bonding |
Potential in Catalyst or Ligand Design for Fundamental Organic Transformations
The pyrrolidine (B122466) scaffold is a well-established "privileged" structure in asymmetric catalysis, often serving as the backbone for highly effective organocatalysts and ligands for metal-catalyzed reactions. nih.govresearchgate.net The functional groups present in this compound offer multiple points for modification to develop novel catalysts or ligands.
Asymmetric Organocatalysis:
The pyrrolidine ring is central to the mechanism of many proline-derived organocatalysts. While this compound itself is not a direct analogue of proline (lacking the carboxylic acid group), its scaffold could be functionalized to introduce catalytically active moieties.
Functionalization of the Cyclohexane Ring: The hydroxyl group can be used as a handle to introduce other functional groups that can participate in catalysis, for example, through esterification or etherification.
Modification of the Pyrrolidinone Ring: The pyrrolidinone ring could potentially be modified, for instance, by reduction of the amide to an amine, to create a chiral diamine-like structure suitable for various catalytic applications.
Ligand Design for Transition Metal Catalysis:
The oxygen and nitrogen atoms in this compound could act as coordinating atoms for metal centers, making it a potential ligand for various transition metal-catalyzed reactions.
Bidentate Ligand Precursor: The molecule could serve as a precursor to a bidentate ligand. For instance, further functionalization of the cyclohexane ring or the pyrrolidinone ring could introduce another donor atom, creating a chelating ligand. The stereochemistry of the cyclohexane ring could also be exploited to create a chiral ligand for asymmetric catalysis.
Hemilabile Ligands: The different coordinating strengths of the "hard" oxygen donor of the hydroxyl group and the potentially "softer" nitrogen or oxygen of the lactam could lead to hemilabile ligand behavior, which can be beneficial in certain catalytic cycles.
| Area of Application | Potential Role of the Compound | Key Structural Features | Possible Modifications |
|---|---|---|---|
| Asymmetric Organocatalysis | Chiral scaffold | Pyrrolidinone ring, Chiral centers | Introduction of catalytic groups on the cyclohexane ring |
| Transition Metal Catalysis | Ligand or ligand precursor | -OH and C=O as donor sites | Functionalization to create multidentate ligands |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between a hydroxycyclohexyl precursor and a pyrrolidinone intermediate. Key parameters include:
- Temperature control : 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics.
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and HPLC .
Q. Which analytical techniques are critical for confirming the molecular identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Cross-validation with computational simulations (e.g., DFT) improves accuracy .
Q. How does the hydroxycyclohexyl group influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The hydroxy group enhances hydrophilicity, but the cyclohexyl ring may reduce solubility in aqueous media. Solubility testing in DMSO or ethanol is recommended for biological assays .
- Stability : Stability under light, heat, and pH variations should be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can steric hindrance from the 4-hydroxycyclohexyl group be mitigated during functionalization reactions?
- Methodological Answer :
- Catalyst optimization : Use bulky bases (e.g., DBU) or transition-metal catalysts (e.g., Pd/C) to reduce steric clashes.
- Stepwise derivatization : Introduce smaller substituents before bulky groups to minimize steric interference.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Orthogonal assays : Validate activity across multiple cell lines or enzyme systems to rule out assay-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases).
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories to assess hydrogen bonding and hydrophobic interactions.
- QSAR models : Corolate substituent effects (e.g., hydroxycyclohexyl vs. phenyl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
